molecular formula C4F9KO6S3 B8132429 Tris(trifluoromethanesulfonyl)methylpotassium

Tris(trifluoromethanesulfonyl)methylpotassium

Cat. No.: B8132429
M. Wt: 450.3 g/mol
InChI Key: MJOQKUJATBRHTL-UHFFFAOYSA-N
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Description

Tris(trifluoromethanesulfonyl)methylpotassium is an organometallic compound with the chemical formula C₄F₉KO₆S₃. It is known for its high reactivity and unique properties, making it a valuable reagent in various chemical processes. This compound is particularly notable for its strong electron-withdrawing trifluoromethanesulfonyl groups, which enhance its stability and reactivity in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tris(trifluoromethanesulfonyl)methylpotassium typically involves the reaction of tris(trifluoromethanesulfonyl)methane with potassium hydroxide. The process can be summarized as follows:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Tris(trifluoromethanesulfonyl)methylpotassium undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the highly reactive potassium cation.

    Oxidation and Reduction Reactions: The compound can be involved in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in reactions with this compound include halides, alkoxides, and amines.

    Solvents: Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile to enhance reactivity and solubility.

Major Products: The major products formed from reactions involving this compound depend on the specific nucleophile and reaction conditions. For example, reactions with alkoxides yield corresponding ethers, while reactions with amines produce sulfonamides .

Scientific Research Applications

Tris(trifluoromethanesulfonyl)methylpotassium has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which tris(trifluoromethanesulfonyl)methylpotassium exerts its effects involves the strong electron-withdrawing nature of the trifluoromethanesulfonyl groups. These groups stabilize the negative charge on the carbon atom, making it highly reactive towards electrophiles. The potassium cation also plays a crucial role in facilitating nucleophilic substitution reactions by stabilizing the transition state and enhancing the overall reactivity of the compound .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of high reactivity and stability, making it a versatile reagent in organic synthesis. Its ability to participate in a wide range of chemical reactions and its applications in various fields highlight its importance in both academic and industrial research.

Properties

InChI

InChI=1S/C4F9O6S3.K/c5-2(6,7)20(14,15)1(21(16,17)3(8,9)10)22(18,19)4(11,12)13;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJOQKUJATBRHTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=S(=O)(C(F)(F)F)[O])(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F.[K]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4F9KO6S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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